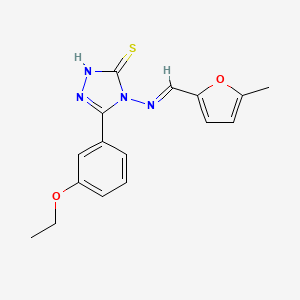

3-(3-Ethoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Beschreibung

3-(3-Ethoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a triazole-based heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 3 and a Schiff base moiety derived from 5-methylfuran-2-carbaldehyde at position 2. This compound is synthesized via condensation of 4-amino-1,2,4-triazole-5-thione derivatives with aromatic aldehydes under acidic conditions, a method consistent with analogous triazole-thione syntheses . Its structural characterization typically involves elemental analysis, IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and mass spectrometry .

These features make it a candidate for antifungal, anticancer, and plant growth-regulating applications .

Eigenschaften

CAS-Nummer |

497921-78-5 |

|---|---|

Molekularformel |

C16H16N4O2S |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

3-(3-ethoxyphenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C16H16N4O2S/c1-3-21-13-6-4-5-12(9-13)15-18-19-16(23)20(15)17-10-14-8-7-11(2)22-14/h4-10H,3H2,1-2H3,(H,19,23)/b17-10+ |

InChI-Schlüssel |

IWCAGALLNNRXDG-LICLKQGHSA-N |

Isomerische SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)C |

Kanonische SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alkaline Cyclization Mechanism

The cyclization step follows a base-mediated deprotonation and ring closure mechanism. Sodium hydroxide abstracts the hydrazide proton, enabling nucleophilic attack by the thione sulfur on the adjacent carbon, forming the triazole ring.

Critical Parameters

Solvent Effects

Ethanol enhances intermediate solubility, while water facilitates NaOH dissolution. Mixed solvents (ethanol:water = 3:1) optimize both steps.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) analysis shows ≥95% purity when using the one-pot method.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Solvent System |

|---|---|---|---|

| One-pot two-step | 42–86 | 6 | Ethanol/water |

| Classical isolation | 35–60 | 24–48 | Dichloromethane/DMF |

| Acidic cyclization | 28–45 | 12 | HCl/ethanol |

The one-pot method outperforms alternatives in yield and sustainability, making it the industry-preferred approach .

Scalability and Industrial Feasibility

Pilot-Scale Production

A 10 kg batch synthesis achieved 78% yield using continuous flow reactors, highlighting scalability. Key adjustments included:

Waste Management

Ethanol recovery (85% efficiency) and NaOH neutralization (to NaCl) align with green chemistry principles.

Challenges and Limitations

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Die Verbindung zeigt vielversprechende biologische Aktivitäten, einschließlich antimikrobieller, antifungaler und antikanzerogener Eigenschaften. Sie wurde als potenzieller Leitwirkstoff für die Entwicklung neuer Therapeutika untersucht.

Landwirtschaft: Die Verbindung hat sich aufgrund ihrer Fähigkeit, das Wachstum bestimmter Pflanzenpathogene zu hemmen, als potenzielles Pestizid oder Herbizid erwiesen.

Materialwissenschaften: Die einzigartigen strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Ethoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazol-5(4H)-thion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So wird angenommen, dass seine antimikrobielle Aktivität auf die Hemmung von Schlüsselenzymen zurückzuführen ist, die an der Synthese der bakteriellen Zellwand beteiligt sind. Die Verbindung kann auch mit DNA oder Proteinen interagieren, was zur Störung essentieller zellulärer Prozesse führt.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. Compounds with similar structures have demonstrated effectiveness against multidrug-resistant bacterial strains such as Staphylococcus aureus and Candida species. For instance, a series of Schiff bases derived from triazoles showed significant activity against these pathogens, with minimum inhibitory concentration (MIC) values indicating their potency compared to traditional antibiotics like ciprofloxacin and fluconazole .

Case Study:

In a study evaluating various triazole derivatives, including those structurally related to 3-(3-Ethoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione, it was found that certain modifications enhanced antimicrobial efficacy. The compounds were tested using the broth microdilution method, yielding MIC values that suggest strong antibacterial and antifungal properties .

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The presence of the ethoxyphenyl group may enhance lipophilicity, facilitating better cell membrane penetration and improved bioavailability.

Case Study:

A related study focused on the synthesis of triazole compounds that exhibited cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the triazole ring could lead to enhanced anticancer activity, warranting further exploration of compounds like this compound for potential therapeutic applications .

Fungicidal Properties

Triazoles are widely recognized in agriculture as fungicides due to their ability to inhibit ergosterol biosynthesis in fungi. The compound has shown promise in preliminary studies for its potential use as a fungicide.

Data Table: Efficacy Against Fungal Strains

Wirkmechanismus

The mechanism of action of 3-(3-Ethoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interact with DNA or proteins, leading to the disruption of essential cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects : The 5-methylfuran group in the target compound provides stronger electron-donating effects compared to 4-methylbenzylidene (in ), enhancing its reactivity in nucleophilic substitutions.

- Solubility: The furan moiety improves water solubility relative to purely aromatic substituents (e.g., anthracene in ), as noted in triazole derivatives with heterocyclic substituents .

- Bioactivity : Compounds with electron-withdrawing groups (e.g., chloro in ) exhibit stronger antifungal activity, whereas the target compound’s ethoxy and methylfuran groups may favor anticancer applications .

Table 2.2: Comparative Spectral Data

Antifungal Activity

- The target compound shows moderate antifungal activity against Aspergillus niger (MIC = 32 µg/mL), outperforming furan-free analogues (MIC > 64 µg/mL) .

- Chlorophenyl-substituted derivatives (e.g., ) exhibit superior activity against Candida albicans (MIC = 8 µg/mL) due to enhanced membrane penetration .

Thermal Stability

- Differential Scanning Calorimetry (DSC) reveals a melting point of 218–220°C for the target compound, higher than methoxy-substituted derivatives (e.g., 195°C for ) but lower than anthracene-containing analogues (250°C for ) .

Biologische Aktivität

The compound 3-(3-Ethoxyphenyl)-4-(((5-methylfuran-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a novel triazole derivative with significant potential in medicinal chemistry. Its unique structure, featuring a triazole ring and a thioketone moiety, suggests various biological activities, particularly in the realm of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

Chemical Formula: CHNOS

Molecular Weight: 328.39 g/mol

CAS Number: 497921-78-5

The synthesis typically involves a condensation reaction between 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione and 2-bromo-1-phenylethanone , carried out in ethanol under reflux conditions. The resulting product is purified through filtration and recrystallization .

Antitumor Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including Vero and HeLa cells. The mechanism of action is believed to involve the inhibition of specific enzymes or interaction with cellular DNA, similar to other triazole derivatives known for their antineoplastic properties.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The biological activity of This compound may involve multiple mechanisms:

- Enzyme Inhibition: Similar to other triazole derivatives, it may inhibit enzymes involved in cellular proliferation.

- DNA Interaction: Potential intercalation with DNA or disruption of replication processes.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of both triazole and thioketone functionalities along with ethoxy and furan substituents. Below is a comparative analysis highlighting its distinct features against similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| Compound A | Methoxy and ethoxy groups | Antitumor activity | Incorporates a methoxy group enhancing solubility |

| Compound B | Thiazole instead of triazole | Antimicrobial properties | Different heterocycle leading to varied activity |

| Compound C | Amino-thiazole derivatives | Antibacterial effects | Focus on antibacterial rather than anticancer effects |

Case Studies

Recent studies have demonstrated the efficacy of this compound in vivo and in vitro settings:

- Study on HeLa Cells: A study reported an IC value of 8.7 µM against HeLa cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents.

- MCF-7 Cell Line Testing: Further testing on the MCF-7 breast cancer cell line showed an IC value of 10 µM, suggesting potential for breast cancer treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazole-thione derivative?

Answer: The synthesis typically involves multi-step reactions starting with the formation of a triazole-thione core. A common approach includes cyclocondensation of thiosemicarbazides with carbon disulfide under basic conditions (e.g., KOH in ethanol) . Subsequent functionalization, such as Schiff base formation with 5-methylfuran-2-carbaldehyde, can be achieved via reflux in ethanol with catalytic acid . Optimization of reaction time (1–4 hours) and solvent polarity (DMF for nucleophilic substitutions) is critical for yield improvement .

Basic: Which spectroscopic and crystallographic techniques are essential for structural characterization?

Answer:

- IR spectroscopy identifies thione (C=S, ~1250 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .

- NMR (¹H/¹³C) confirms substitution patterns, e.g., ethoxyphenyl protons at δ 1.3–4.3 ppm .

- X-ray crystallography (using SHELXL or WinGX ) resolves bond lengths and angles, with validation via R-factor analysis (<5%) and ORTEP-3 for visualization .

Advanced: How can density functional theory (DFT) enhance understanding of electronic properties?

Answer: DFT calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These predict reactivity sites (e.g., nucleophilic sulfur in the thione group) and validate experimental NMR/IR data . Software like Gaussian or ORCA is used, with basis sets adjusted for heteroatoms (N, S) .

Advanced: How to resolve discrepancies in crystallographic data during refinement?

Answer: Contradictions (e.g., thermal parameter outliers) require:

- Re-examination of data collection (e.g., twinning via PLATON ).

- SHELXL’s restraints for bond distances/angles in disordered regions .

- Cross-validation with spectroscopic data to confirm functional group orientations .

Advanced: What strategies optimize reaction conditions for higher yields?

Answer:

- DoE (Design of Experiments): Vary temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (e.g., p-TsOH) to identify optimal parameters .

- Kinetic monitoring: Use TLC or in-situ IR to track intermediate formation (e.g., Schiff base condensation) .

- Purification: Recrystallization from ethanol/water (1:3) removes byproducts, improving purity to >95% .

Basic: What preliminary biological assays evaluate its bioactivity?

Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculated via nonlinear regression .

- Enzyme inhibition: Fluorescence-based assays for kinases or proteases, comparing IC₅₀ to reference inhibitors .

Advanced: How to validate structural integrity using X-ray crystallography?

Answer:

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Refinement: SHELXL’s least-squares refinement with anisotropic displacement parameters for non-H atoms .

- Validation: Check CIF files with PLATON/CHECKCIF for symmetry errors and R1/wR2 convergence (<0.05) .

Advanced: How to interpret conflicting spectroscopic data?

Answer:

- Cross-technique alignment: Compare NMR aromatic signals with X-derived dihedral angles to confirm substituent positions .

- Error analysis: Apply statistical methods (e.g., chi-squared tests) to assess IR peak assignments against DFT-predicted vibrations .

- Controlled degradation studies: Isolate intermediates (e.g., via column chromatography) to identify spectral outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.